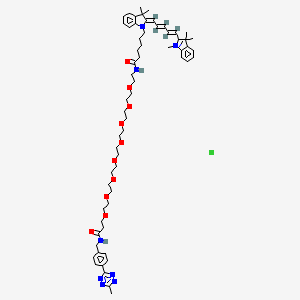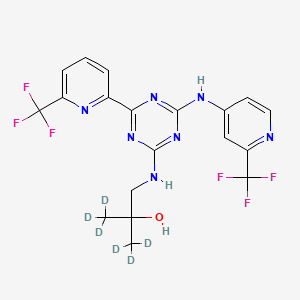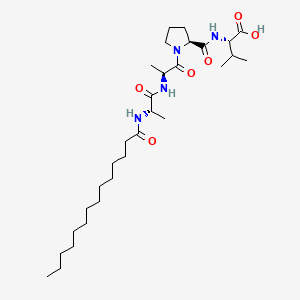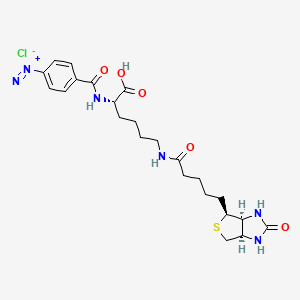
p-Diazobenzoyl-biocytin (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Diazobenzoyl-biocytin (chloride) is a biotin derivative that is widely used in biochemical research. It is particularly known for its ability to label tyrosine and histidine residues in peptides and proteins . This compound is valuable in various scientific applications due to its biotinylating properties, which facilitate the study of protein interactions and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Diazobenzoyl-biocytin (chloride) involves the reaction of biocytin with p-diazobenzoyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the diazo group . The process requires careful handling of reagents to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The key difference lies in the scale and optimization of reaction conditions to maximize efficiency and yield in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .
Major Products Formed
The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .
Wissenschaftliche Forschungsanwendungen
p-Diazobenzoyl-biocytin (chloride) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of p-Diazobenzoyl-biocytin (chloride) involves the formation of a covalent bond between the diazo group and the nucleophilic sites on tyrosine and histidine residues. This biotinylation process allows for the subsequent detection and analysis of the labeled proteins or nucleic acids using streptavidin-based assays . The molecular targets include tyrosine and histidine residues in peptides and proteins, and the pathways involved are primarily related to protein labeling and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) biotin: Another biotinylating reagent that targets primary amines in proteins and peptides.
Sulfo-NHS-LC-biotin: A water-soluble biotinylating reagent that also targets primary amines.
Biotin hydrazide: Used for labeling aldehyde and ketone groups in biomolecules.
Uniqueness
p-Diazobenzoyl-biocytin (chloride) is unique in its ability to specifically target tyrosine and histidine residues, which are less commonly targeted by other biotinylating reagents. This specificity makes it particularly valuable for studying proteins with these residues and for applications where selective labeling is required .
Eigenschaften
Molekularformel |
C23H31ClN6O5S |
|---|---|
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1 |
InChI-Schlüssel |
FNYYDRRCUPHASE-CMPKFCAVSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
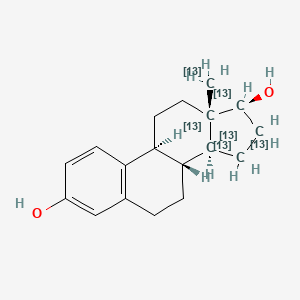

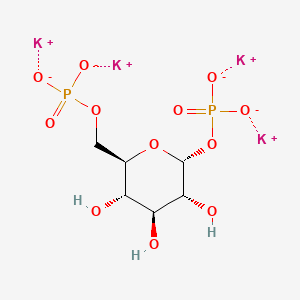

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
